

Mirodenafil: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1][2] Marketed under the trade name Mvix, it represents a second generation of PDE5 inhibitors with a favorable efficacy and safety profile. [3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, pharmacokinetics, and key experimental protocols related to **Mirodenafil**, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Identity

Mirodenafil is a pyrrolopyrimidinone derivative with the IUPAC name 5-Ethyl-3,5-dihydro-2-[5-([4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl)-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one. Its chemical structure is distinct from other PDE5 inhibitors, featuring a dihydropyrrole ring instead of a pyrazole ring as seen in sildenafil.

Table 1: Molecular and Chemical Identity of Mirodenafil

Property	Value
IUPAC Name	5-Ethyl-3,5-dihydro-2-[5-([4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl)-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one
Chemical Formula	C26H37N5O5S
Molar Mass	531.67 g/mol
CAS Number	862189-95-5
SMILES	CCCc1cn(CC)c2c1[nH]c(nc2=O)c1c(OCCC)ccc (c1)S(=O)(=O)N1CCN(CC1)CCO

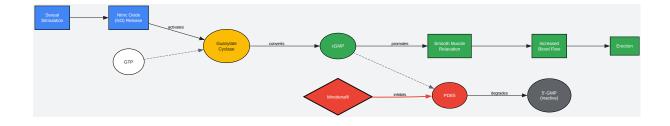
Physicochemical Properties

Mirodenafil's physicochemical properties are crucial for its formulation, absorption, and distribution. It is a white to off-white crystalline solid. The hydrochloride salt of **Mirodenafil** is often used in formulations to improve its solubility.

Table 2: Physicochemical Properties of Mirodenafil and its Hydrochloride Salt

Property	Mirodenafil	Mirodenafil Hydrochloride
рКа	5.99	Not explicitly found
Log Partition Coefficient (octanol/water)	3.67	Not explicitly found
Solubility in DMSO	125 mg/mL (235.11 mM) with sonication	50 mg/mL (82.7 mM) with sonication
Solubility in Ethanol	Not explicitly found	Approximately 10 mg/mL
Aqueous Solubility	Sparingly soluble in aqueous buffers	Sparingly soluble in aqueous buffers

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve **Mirodenafil** hydrochloride in DMSO and then dilute with the aqueous buffer of choice.



Mechanism of Action: The PDE5 Signaling Pathway

Mirodenafil's therapeutic effect is derived from its potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which in turn activates guanylate cyclase. This enzyme increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in penile erection. PDE5 is responsible for the degradation of cGMP, thus terminating the erection.

By selectively inhibiting PDE5, **Mirodenafil** prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.

Click to download full resolution via product page

Figure 1: Mirodenafil's Mechanism of Action in the PDE5 Signaling Pathway.

Pharmacodynamics: Selectivity Profile

Mirodenafil exhibits high selectivity for PDE5 over other phosphodiesterase isozymes, which is believed to contribute to its favorable side-effect profile.

Table 3: In Vitro Inhibitory Potency (IC50) of Mirodenafil against various PDE Isozymes

PDE Isozyme	Mirodenafil IC50 (nM)	Sildenafil IC₅₀ (nM)
PDE5	0.34	3.5
PDE6	>10.2	~38.5
PDE1	>1000	~100
PDE2	>1000	>1000
PDE3	>1000	>1000
PDE4	>1000	>1000
PDE11	Not explicitly found	~1000

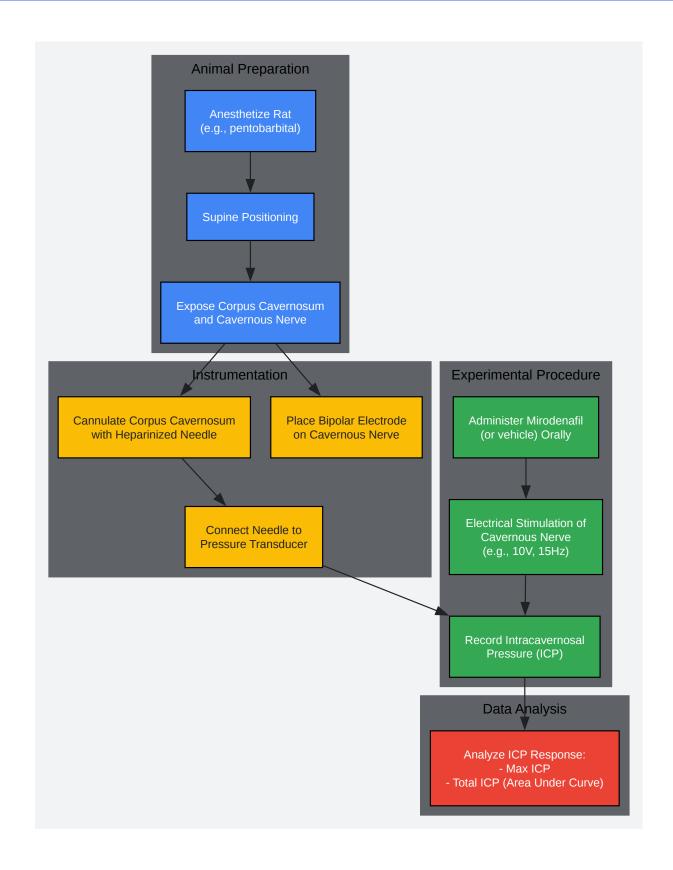
Data compiled from various preclinical studies. Note that IC₅₀ values can vary between different experimental setups.

Pharmacokinetics

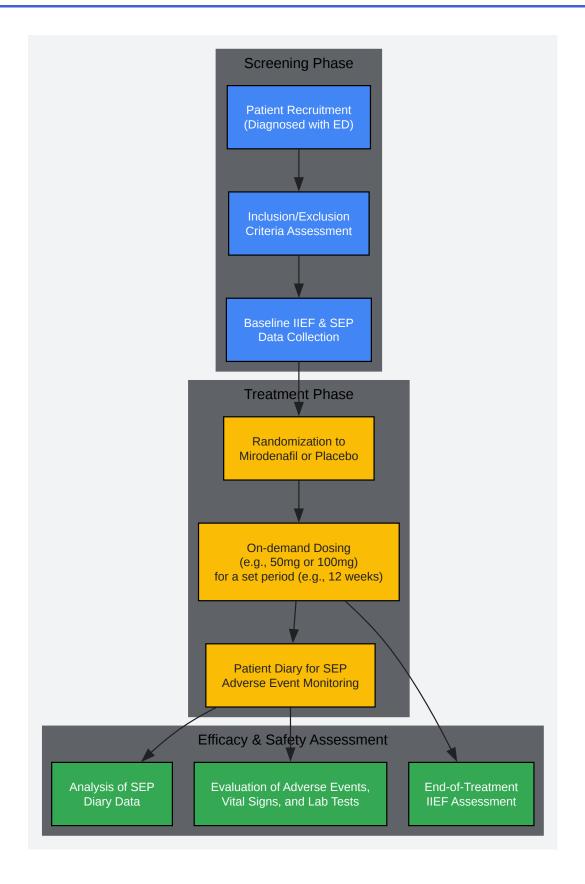
The pharmacokinetic profile of **Mirodenafil** has been characterized in both preclinical and clinical studies.

Table 4: Pharmacokinetic Parameters of Mirodenafil in Rats and Humans

Parameter	Rats (40 mg/kg, oral)	Humans (100 mg, oral)
T _{max} (hours)	1.0	~1.25
C _{max} (ng/mL)	2,728	354.9
t _{1/2} (hours)	1.5	~2.5
Metabolism	Primarily hepatic, via CYP3A4	Primarily hepatic, via CYP3A4
Excretion	Predominantly fecal	Predominantly fecal


T_{max}: Time to reach maximum plasma concentration; C_{max}: Maximum plasma concentration; t₁/₂: Elimination half-life.

Experimental Protocols


Preclinical: Measurement of Intracavernosal Pressure (ICP) in Rats

This protocol is a standard method to assess erectile function in animal models.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [PDF] Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature | Semantic Scholar [semanticscholar.org]
- 2. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- To cite this document: BenchChem. [Mirodenafil: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677161#molecular-structure-and-chemical-properties-of-mirodenafil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com